4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide
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Overview
Description
4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a cyano group, a carbamoyl group, and a cyclopentylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-hydroxybenzamide with 1-cyano-1,2-dimethylpropyl isocyanate under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid
- 4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-3-methoxybenzoic acid
Uniqueness
4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-N-cyclopentylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-14(2)20(3,13-21)23-18(24)12-26-17-10-8-15(9-11-17)19(25)22-16-6-4-5-7-16/h8-11,14,16H,4-7,12H2,1-3H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGADTDYKWKGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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